2-(2-chlorophenyl)quinoline-4-carbonyl Chloride
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Overview
Description
2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.16 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with a 2-chlorophenyl group and a carbonyl chloride functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-chlorobenzaldehyde with aniline to form 2-(2-chlorophenyl)quinoline. This intermediate is then reacted with oxalyl chloride to introduce the carbonyl chloride functional group . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Quinoline N-oxides: Formed from oxidation reactions.
Dihydroquinolines: Formed from reduction reactions.
Scientific Research Applications
2-(2-chlorophenyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds . This interaction can inhibit the activity of certain enzymes or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Similar structure but lacks the 2-chlorophenyl group.
2-(2-chlorophenyl)quinoline-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride.
Uniqueness
2-(2-chlorophenyl)quinoline-4-carbonyl chloride is unique due to the presence of both the 2-chlorophenyl group and the carbonyl chloride functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research fields .
Properties
IUPAC Name |
2-(2-chlorophenyl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-7-3-1-6-11(13)15-9-12(16(18)20)10-5-2-4-8-14(10)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMDSNCWWZOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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